gamma-Thujaplicin
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Overview
Description
Gamma-thujaplicin: It is one of the three isomeric forms of thujaplicin, which are isolated from the heartwood of trees belonging to the Cupressaceae family, such as the Western red cedar (Thuja plicata) and Hinoki cypress (Chamaecyparis obtusa) . This compound is known for its antibacterial, antifungal, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Gamma-thujaplicin can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with sodium amide in N,N-dimethylformamide to form cyclopentadienyl sodium, which is then reacted with isopropyl bromide to yield this compound . Another method involves the methylation of thujaplicins using diazomethane .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction of thujaplicins from the heartwood of Cupressaceae trees, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Gamma-thujaplicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions, such as iron, due to its iron-binding activity .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: : The major products formed from these reactions include various substituted tropolones and metal complexes .
Scientific Research Applications
Gamma-thujaplicin has a wide range of scientific research applications:
Mechanism of Action
Gamma-thujaplicin exerts its effects through various mechanisms:
Antibacterial and Antifungal: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Iron-Binding: It binds to iron ions, which can inhibit iron-dependent enzymes and processes.
Comparison with Similar Compounds
Gamma-thujaplicin is similar to other thujaplicins, such as alpha-thujaplicin and beta-thujaplicin (hinokitiol). it has unique properties that distinguish it from these compounds:
Alpha-thujaplicin: Known for its strong antifungal activity.
Beta-thujaplicin (Hinokitiol): Widely studied for its antibacterial and anticancer properties.
This compound’s unique iron-binding activity and its specific effects on apoptosis make it a valuable compound for research and industrial applications .
Biological Activity
Gamma-thujaplicin, also known as hinokitiol, is a natural tropolone derivative primarily extracted from the heartwood of certain cypress trees. It has garnered attention in recent years for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables to illustrate its potential therapeutic applications.
This compound exhibits a unique chemical structure that allows it to interact with various biological targets. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit human tyrosinase with an IC50 value of 1.15 μM, suggesting its potential in treating hyperpigmentation disorders .
- Antioxidant Properties : It reduces oxidative stress markers and modulates inflammatory pathways through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent:
- Cell Viability Reduction : In a study involving NCI-H460 lung cancer cells, this compound was found to decrease cell viability in a dose-dependent manner. When combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), it significantly enhanced apoptosis induction .
- Mechanism Insights : The compound was observed to bind to the XIAP-BIR3 domain, inhibiting XIAP (X-linked inhibitor of apoptosis protein) and promoting its degradation, which is crucial for enhancing TRAIL-induced apoptosis .
- Synergistic Effects : A combination treatment of this compound with low concentrations of TRAIL resulted in a synergistic antiproliferative effect, suggesting its utility in combination therapies for cancer treatment .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties:
- Antibacterial Effects : It has been reported to enhance the antibacterial activity against various pathogens when used in conjunction with other agents. For instance, it has shown effectiveness against Staphylococcus aureus and other resistant strains .
- Fungal Inhibition : The compound has demonstrated antifungal activity against Candida species, making it a candidate for topical antifungal treatments .
Anti-inflammatory Properties
This compound's anti-inflammatory effects are notable:
- Cytokine Modulation : Research indicates that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) exposure . This suggests its potential role in managing inflammatory diseases.
Case Studies
Several case studies have illustrated the therapeutic applications of this compound:
- Dermatological Applications : A case study reported effective use in treating skin conditions due to its antibacterial and anti-inflammatory properties, highlighting its potential for managing acne and other dermatological disorders .
- Cancer Treatment Trials : Clinical trials are underway to evaluate its efficacy in combination with conventional chemotherapy agents for various cancers, focusing on enhancing patient outcomes through reduced side effects and improved efficacy.
Data Summary
The following table summarizes key findings from various studies on this compound:
Properties
CAS No. |
672-76-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |
InChI Key |
WKEWHSLZDDZONF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Key on ui other cas no. |
672-76-4 |
Synonyms |
2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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